molecular formula C6H3F6NO2S B3105444 5-Fluoro-3-nitrophenylsulphur pentafluoride CAS No. 1533435-08-3

5-Fluoro-3-nitrophenylsulphur pentafluoride

Cat. No.: B3105444
CAS No.: 1533435-08-3
M. Wt: 267.15
InChI Key: QGFRRADFAIRRRC-UHFFFAOYSA-N
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Description

5-Fluoro-3-nitrophenylsulphur pentafluoride (CAS: Not explicitly listed in evidence; molecular formula: C₆H₃F₆NO₂S) is a fluorinated aromatic compound featuring a pentafluorosulfanyl (-SF₅) group, a nitro (-NO₂) substituent at the 3-position, and a fluorine atom at the 5-position of the benzene ring. The SF₅ group is a strong electron-withdrawing moiety, conferring exceptional thermal stability, chemical inertness, and lipophilicity to the compound .

Properties

IUPAC Name

pentafluoro-(3-fluoro-5-nitrophenyl)-λ6-sulfane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3F6NO2S/c7-4-1-5(13(14)15)3-6(2-4)16(8,9,10,11)12/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGFRRADFAIRRRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)S(F)(F)(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3F6NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the nitration of 5-fluorophenylsulfur pentafluoride using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions .

Industrial Production Methods

Industrial production of 5-Fluoro-3-nitrophenylsulphur pentafluoride may involve large-scale nitration processes, utilizing automated reactors to ensure precise control over reaction conditions. The use of high-purity reagents and advanced purification techniques is essential to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-3-nitrophenylsulphur pentafluoride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Fluoro-3-nitrophenylsulphur pentafluoride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological molecules.

    Medicine: Explored for its potential use in drug development and as a diagnostic tool.

    Industry: Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 5-Fluoro-3-nitrophenylsulphur pentafluoride involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the fluorine and pentafluorosulfur groups can influence the compound’s reactivity and binding affinity. These interactions can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Comparison with Similar SF₅-Containing Compounds

The unique combination of -SF₅, -NO₂, and -F substituents distinguishes 5-fluoro-3-nitrophenylsulphur pentafluoride from other SF₅ derivatives. Below is a comparative analysis with structurally or functionally related compounds:

Table 1: Key Properties of SF₅-Containing Analogues

Compound Molecular Formula Substituents Thermal Stability (°C) Applications
Phenylsulfur pentafluoride C₆H₅F₅S -SF₅ (no other groups) >300 Precursor for SF₅-arenes
4-Nitro-SF₅-benzene C₆H₄F₅NO₂S -SF₅, -NO₂ (para) ~320 High-energy materials
3,5-Bis(trifluoromethyl)-SF₅-benzene C₈H₃F₁₁S -SF₅, -CF₃ (meta) ~350 Agrochemical intermediates
This compound C₆H₃F₆NO₂S -SF₅, -NO₂ (meta), -F (para) Inferred: ~310–330 Pharmaceuticals, advanced materials (hypothesized)

Key Comparisons

The para-fluorine atom may moderate solubility in polar solvents compared to non-fluorinated analogs like 4-nitro-SF₅-benzene .

Thermal Stability: While phenylsulfur pentafluoride itself decomposes above 300°C, the addition of -NO₂ and -F substituents likely reduces thermal stability slightly due to increased molecular strain, though it remains superior to non-fluorinated nitroarenes .

Research Findings and Limitations

  • Synthetic Challenges : The introduction of multiple electron-withdrawing groups complicates synthesis. Current methods for SF₅-arenes involve direct fluorination or halogen-exchange reactions, but nitro-fluoro-SF₅ derivatives may require multi-step protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-Fluoro-3-nitrophenylsulphur pentafluoride
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5-Fluoro-3-nitrophenylsulphur pentafluoride

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